Barium hydroxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

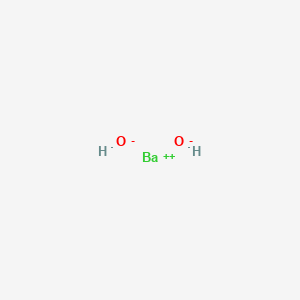

Barium hydroxide (Ba(OH)₂) is a principal alkaline earth metal compound, commonly found in monohydrate (Ba(OH)₂·H₂O) and octahydrate (Ba(OH)₂·8H₂O) forms. It is a white, granular solid with strong basic properties (pH ~11.27) due to its complete dissociation in water, releasing Ba²⁺ and OH⁻ ions .

Scientific Research Applications

Industrial Applications

1.1 Precursor for Barium Compounds

Barium hydroxide serves as a precursor for the synthesis of other barium compounds. It is essential in producing high-purity barium salts used in various applications, including electronics and ceramics .

1.2 Water Softening

this compound is employed in water treatment processes as a water softener. Its ability to precipitate sulfate ions makes it effective in reducing hardness in water supplies .

1.3 Production of Barium Grease

this compound octahydrate is a key ingredient in formulating barium grease, which is known for its high thermal stability and effectiveness as a lubricant in high-temperature applications .

Analytical Chemistry

2.1 Titration of Weak Acids

In analytical chemistry, this compound is used for titrating weak acids, particularly organic acids. Its clear aqueous solution ensures accuracy by eliminating carbonate interference, which can skew results when using other bases like sodium hydroxide .

2.2 Carbon Dioxide Absorbent

this compound acts as an absorbent for carbon dioxide in analytical laboratories, providing more reliable measurements than potassium hydroxide .

Organic Synthesis

3.1 Strong Base Catalyst

this compound is utilized as a catalyst in organic synthesis reactions, such as aldol condensations and Michael additions. Its strong basicity facilitates the formation of complex organic compounds, making it valuable in pharmaceutical and fine chemical industries .

3.2 Hydrolysis Reactions

It is involved in hydrolyzing esters and nitriles, demonstrating its versatility in synthetic pathways .

Phase Change Materials

This compound octahydrate exhibits high latent heat density, making it suitable for use as a phase change material (PCM). Research indicates that combining it with paraffin can enhance its thermal stability and reduce evaporation losses during heat cycles .

| Property | Value |

|---|---|

| Latent Heat Density | High (specific value varies) |

| Phase Change Temperature | 0-120 °C |

| Evaporation Loss Reduction | Significant with paraffin |

Biopharmaceutical Applications

This compound has been utilized in biopharmaceutical analysis for sample preparation processes, such as neutralizing hydrolysates during the analysis of biological compounds like taurine . This application highlights its role in enhancing analytical methods within the pharmaceutical industry.

Case Studies

6.1 Use in Stone Consolidation

A study evaluated the effectiveness of this compound as a consolidating agent for calcareous stones, demonstrating its chemical compatibility with calcium carbonate substrates. The results indicated successful consolidation without adverse effects on the stone's structural integrity over time .

6.2 Hydrolysis of Laminaria Digitata Hydrolysate

In another study, this compound was used to neutralize hydrolysates derived from Laminaria digitata for fermentation processes, showcasing its role in enhancing bioethanol production methodologies .

Chemical Reactions Analysis

Thermal Decomposition

Barium hydroxide decomposes upon heating to form barium oxide (BaO) and water:

Ba(OH)2Δ(800∘C)BaO+H2O

This reaction is critical in industrial processes for producing barium oxide, a precursor in glass and ceramic manufacturing .

Acid-Base Neutralization Reactions

This compound’s strongly alkaline aqueous solution reacts with acids to form corresponding barium salts:

| Acid | Reaction | Product Application |

|---|---|---|

| Sulfuric acid | Ba(OH)2+H2SO4→BaSO4↓+2H2O | Insoluble sulfate for radiography |

| Phosphoric acid | 3Ba(OH)2+2H3PO4→Ba3(PO4)2↓+6H2O | Phosphate coatings |

| Hydrochloric acid | Ba(OH)2+2HCl→BaCl2+2H2O | Chloride synthesis |

These reactions are utilized in titrations and industrial salt production .

Endothermic Reactions with Ammonium Salts

Mixing this compound octahydrate with ammonium salts produces dramatic temperature drops (up to 45°C) and ammonia gas:

Example Reactions:

-

With ammonium nitrate :

Ba(OH)2⋅8H2O+2NH4NO3→Ba(NO3)2+2NH3↑+10H2O

Temperature: -20°C observed in classroom demonstrations . -

With ammonium thiocyanate :

Ba(OH)2⋅8H2O+2NH4SCN→Ba(SCN)2+2NH3↑+10H2O

This reaction freezes the reaction vessel to surfaces, illustrating entropy-driven spontaneity .

Thermodynamic Data:

| Parameter | Value (Reaction with NH₄NO₃) |

|---|---|

| ΔH (enthalpy change) | +164 kJ/mol |

| ΔS (entropy change) | +630 J/(mol·K) |

| ΔG (Gibbs free energy) | -20 kJ/mol (25°C) |

Reactions with Acidic Gases

This compound absorbs carbon dioxide and hydrogen sulfide:

-

With CO₂ :

Ba(OH)2+CO2→BaCO3↓+H2O

Used to remove CO₂ in closed environments . -

With H₂S :

Ba(OH)2+H2S→BaS+2H2O

Produces barium sulfide for phosphor coatings .

Hydrolysis Reactions

-

Esters :

RCOOR’+Ba(OH)2→RCOO−Ba2++R’OH -

Nitriles :

RCN+Ba(OH)2→RCOO−Ba2++NH3↑

Aldol Condensation

Facilitates the formation of β-hydroxy ketones:

CH3CHOBa(OH)2CH3CH(OH)CH2CHO

Selective Alkylation of Calixarenes

Anhydrous Ba(OH)₂ enables monoalkylation of tert-butyl-calixarenes at 20–25°C with 20–30% excess base, achieving 95% yields for inherently chiral derivatives .

Reaction with Metal Salts

Double displacement reactions precipitate less soluble barium compounds:

Ba(OH)2+CuSO4→BaSO4↓+Cu(OH)2↓

This property is exploited in wastewater treatment .

Q & A

Basic Research Questions

Q. How does barium hydroxide’s carbonate-free property enhance its utility in acid-base titrations compared to NaOH or KOH?

this compound forms clear aqueous solutions free of carbonate ions due to the low solubility of barium carbonate (BaCO₃) in water. This property eliminates titration errors caused by weakly basic carbonate ions, allowing accurate endpoint detection using pH-sensitive indicators like phenolphthalein . Methodologically, researchers should prepare standardized Ba(OH)₂ solutions under inert conditions (e.g., nitrogen atmosphere) to prevent CO₂ absorption during storage.

Q. What is the role of this compound in hydrolyzing esters and nitriles in organic synthesis?

this compound acts as a strong base catalyst, facilitating hydrolysis reactions by deprotonating water to generate hydroxide ions. For example, in ester hydrolysis, Ba(OH)₂ increases the nucleophilicity of water, accelerating saponification. Experimental protocols often involve refluxing the ester/nitrile with aqueous or alcoholic Ba(OH)₂ under controlled temperature (e.g., 80–100°C), followed by acidification to isolate products .

Q. How should researchers safely handle this compound in laboratory settings?

Key safety measures include:

- Using fume hoods to avoid inhalation of dust (acute toxicity, Category 4).

- Wearing nitrile gloves and goggles to prevent skin/eye contact (corrosive, Category 1B).

- Storing the compound in airtight containers to minimize moisture absorption and CO₂ exposure .

Advanced Research Questions

Q. How can conflicting data on this compound’s thermal decomposition kinetics be resolved?

Discrepancies in decomposition temperatures (e.g., octahydrate vs. monohydrate forms) often arise from variations in experimental conditions (heating rate, atmosphere). Researchers should employ thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to compare decomposition profiles under standardized parameters. Cross-referencing with X-ray diffraction (XRD) data ensures phase purity and identifies intermediate products .

Q. What experimental strategies optimize this compound’s efficacy in metal removal from contaminated water?

Studies show Ba(OH)₂ effectively precipitates sulfate and heavy metals (e.g., Pb²⁺, Cu²⁺) via pH-dependent mechanisms. For mine water treatment, optimize dosage by titrating Ba(OH)₂ into the solution while monitoring pH (target: 9–11). Competing ions (e.g., Ca²⁺) may reduce efficiency, necessitating ion-selective electrode analysis to adjust stoichiometry .

Q. How do reaction conditions influence the products of this compound with acetic acid?

The reaction 2 CH₃COOH + Ba(OH)₂ → Ba(C₂H₃O₂)₂ + 2 H₂O is sensitive to reactant concentration and temperature. In dilute solutions, neutralization dominates, but in excess acetic acid, partial protonation of acetate ions may occur. Kinetic studies using conductivity measurements and in situ FTIR can elucidate intermediate species and rate laws .

Q. What methodologies address contradictions in this compound’s toxicity classification across studies?

Disparities in toxicity data (e.g., oral vs. dermal exposure) require systematic meta-analysis. Researchers should prioritize studies adhering to OECD guidelines, control for variables like particle size (inhalation toxicity), and validate results using in vitro models (e.g., cell viability assays). Cross-referencing regulatory databases (e.g., ECHA) ensures consistency .

Q. Methodological Guidance

Q. How can researchers design reproducible experiments for this compound’s CO₂ absorption capacity?

- Use a gas burette system to measure CO₂ uptake by Ba(OH)₂ solutions under controlled pressure and temperature.

- Validate results via gravimetric analysis of precipitated BaCO₃.

- Account for humidity effects by pre-drying CO₂ gas streams .

Q. What steps ensure accurate characterization of this compound’s crystalline phases?

- Perform XRD with Rietveld refinement to distinguish between octahydrate (Ba(OH)₂·8H₂O) and monohydrate (Ba(OH)₂·H₂O) forms.

- Pair with Raman spectroscopy to identify O-H stretching modes unique to each hydrate .

Q. How should conflicting literature on this compound’s catalytic efficiency in ester hydrolysis be critically evaluated?

Comparison with Similar Compounds

Key Physical Properties:

- Molecular Weight: 171.34 g/mol (anhydrous), 189.36 g/mol (monohydrate), 315.46 g/mol (octahydrate) .

- Density: 3.74 g/cm³ (monohydrate), 2.18 g/cm³ (octahydrate) .

- Melting Point: 78°C (monohydrate), 407°C (anhydrous) .

- Solubility : Highly soluble in water, forming a strongly alkaline solution .

Comparison with Similar Barium Compounds

Barium Hydroxide vs. Barium Chloride (BaCl₂)

| Property | This compound | Barium Chloride |

|---|---|---|

| Molecular Formula | Ba(OH)₂ | BaCl₂ |

| Molecular Weight | 171.34 g/mol (anhydrous) | 208.23 g/mol (anhydrous) |

| Physical State | White powder/crystals | White hygroscopic solid |

| Solubility in Water | Highly soluble | Soluble (31.2 g/100 mL) |

| pH (Solution) | ~11.27 (strong base) | Neutral |

| Key Applications | Organic synthesis, titrations | Fireworks, metal processing |

Chemical Reactivity :

- This compound reacts endothermically with ammonium chloride, a reaction used in cold packs .

- Barium chloride reacts with sulfates to form insoluble barium sulfate, utilized in gravimetric analysis .

Safety : Both compounds are toxic, but this compound poses additional risks due to its corrosivity. Protective equipment (gloves, respirators) is mandatory during handling .

This compound vs. Barium Bromide (BaBr₂)

| Property | This compound | Barium Bromide |

|---|---|---|

| Molecular Formula | Ba(OH)₂ | BaBr₂ |

| Molecular Weight | 171.34 g/mol (anhydrous) | 297.14 g/mol (dihydrate) |

| Physical State | White powder/crystals | White crystalline solid |

| Solubility in Water | Highly soluble | Soluble (98 g/100 mL) |

| Key Applications | Catalyst in organic reactions | Chemical synthesis, optics |

Reactivity :

- This compound neutralizes acids (e.g., acetic acid) to form acetate salts .

- Barium bromide is used in phosphors and high-density glass due to its bromide ion content .

Comparison of Hydrate Forms

Monohydrate vs. Octahydrate

| Property | Monohydrate | Octahydrate |

|---|---|---|

| Molecular Formula | Ba(OH)₂·H₂O | Ba(OH)₂·8H₂O |

| Molecular Weight | 189.36 g/mol | 315.46 g/mol |

| Density | 3.74 g/cm³ | 2.18 g/cm³ |

| Melting Point | 78°C | Decomposes at 78°C |

| Industrial Preference | Organic synthesis | Water treatment, petroleum |

Market Trends : The octahydrate dominates industrial applications (e.g., water treatment) due to its cost-effectiveness and solubility .

Preparation Methods

Direct Synthesis via Barium Metal and Water

The reaction of elemental barium with water represents the most straightforward method for generating barium hydroxide, particularly in laboratory settings. The balanced equation for this exothermic process is:

Ba+2H2O→Ba(OH)2+H2↑

This reaction proceeds rapidly at room temperature, producing this compound octahydrate (Ba(OH)2⋅8H2O) when conducted in cold water4. However, elevated temperatures risk forming barium peroxide (BaO2), necessitating precise temperature control4. The hydrogen gas byproduct (H2) introduces flammability concerns, requiring inert atmospheres or venting systems in industrial applications4.

Industrial-Scale Production via Barium Sulfide and Ion Exchange

A patented industrial method avoids chloride contamination by employing barium sulfide (BaS) and sodium hydroxide (NaOH) through a four-step ion-exchange process :

-

Dissolution : BaS is dissolved in water to form a barium-rich aqueous solution.

-

Acid Exchange : The solution contacts a water-insoluble acid exchange resin, replacing Ba2+ with H+ ions and releasing H2S gas.

-

Alkali Stripping : The barium-loaded resin is treated with NaOH, regenerating the resin and producing a Ba(OH)2 solution.

-

Crystallization : The solution is cooled to precipitate high-purity Ba(OH)2⋅8H2O.

This continuous process eliminates chloride impurities common in traditional BaCl2-based methods and recovers H2S as a usable byproduct . Pilot-scale implementations report >95% yield with <0.1% chloride occlusion, meeting technical-grade specifications per IS 6015:1984 .

Dehydration of this compound Octahydrate

Anhydrous Ba(OH)2 is industrially produced by dehydrating the octahydrate under controlled conditions:

Ba(OH)2⋅8H2OΔ,vacuumBa(OH)2+8H2O↑

Optimal dehydration occurs at 140–150°C under reduced pressure (1–5 mmHg), yielding a fine, reactive powder . Prolonged storage requires airtight containers to prevent carbonation:

Ba(OH)2+CO2→BaCO3+H2O

Thermogravimetric analysis confirms complete dehydration within 6–8 hours, with residual carbonate content <2% when stored under nitrogen .

Although largely supplanted by ion-exchange methods, the reaction of BaCl2 with NaOH remains a reference laboratory technique:

BaCl2+2NaOH→Ba(OH)2+2NaCl

Despite its simplicity, this method suffers from sodium chloride (NaCl) occlusion in the crystalline product, necessitating extensive washing to achieve AR-grade purity . Economic analyses highlight the low value of NaCl byproducts, rendering this method less viable for large-scale production .

Quality Control and Regulatory Compliance

The Indian Standard IS 6015:1984 delineates testing protocols for technical and analytical reagent grades :

| Parameter | Technical Grade | AR Grade | Test Method |

|---|---|---|---|

| Ba(OH)2⋅8H2O | ≥98% | ≥99.5% | Acid-base titration |

| Chloride (Cl−) | ≤0.1% | ≤0.01% | Turbidimetry |

| Carbonate (CO32−) | ≤1.5% | ≤0.5% | Gravimetric analysis |

Batch sampling protocols mandate composite testing for technical grade and individual container analysis for AR grade, ensuring statistical confidence in purity claims .

Comparative Analysis of Preparation Methods

The table below evaluates key metrics across synthesis routes:

Properties

Key on ui mechanism of action |

After ingestion, barium hydroxide reacts with the HCl in the stomach to form water and the very soluble barium chloride; therefore the toxic effects of ingested barium hydroxide may be considered to be similar to those observed with barium chloride. Due to the neutralizing effect of the HCl in the stomach, no significant effects are expected from the alkalinity of Ba(OH)2. |

|---|---|

Molecular Formula |

Ba(OH)2 BaH2O2 |

Molecular Weight |

171.34 g/mol |

IUPAC Name |

barium(2+);dihydroxide |

InChI |

InChI=1S/Ba.2H2O/h;2*1H2/q+2;;/p-2 |

InChI Key |

RQPZNWPYLFFXCP-UHFFFAOYSA-L |

Canonical SMILES |

[OH-].[OH-].[Ba+2] |

Color/Form |

White powder |

density |

4.495 Heat of fusion: 265 kJ/kg; heat-storage density: 657 MJ/cu m /Barium hydroxide octahydrate/ |

melting_point |

408 °C |

physical_description |

Dry Powder; Water or Solvent Wet Solid White solid; [HSDB] Fine white crystals; Soluble in water; [MSDSonline] |

solubility |

4.91 g/100 g water at 25 °C Insoluble in acetone Water solubility in wt %: 1.65%, 0 °C; 3.74%, 20 °C; 7.60%, 40 °C; 17.32%, 60 °C; 50.35%, 80 °C |

vapor_pressure |

Vapor pressure: 0.48 kPa at 17.6 °C; 1.32 kPa at 32.1 °C; 2.36 kPa at 40.7 °C; 5.08 kPa at 50.7 °C; 8.01 kPa at 57.8 °C; 12.56 kPa at 64.8 °C /Barium hydroxide, octahydrate/ 0 mm Hg |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.